N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine
Description
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H16N2O/c1-8-3-4-9(2)7-5-10-6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
RDRRLJZKRWJOJH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1COC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two main steps:
- Formation or availability of the oxetan-3-amine core (oxetane ring bearing an amino group at position 3).
- Subsequent alkylation or amination steps to introduce the methylaminoethyl substituent and N-methyl groups.
Preparation of Oxetan-3-amine Intermediate
Oxetan-3-amine is a crucial intermediate for the synthesis. It can be prepared or obtained commercially and then used as a starting material for further functionalization. The oxetane ring is typically formed via ring expansion or cyclization reactions starting from epoxides or halohydrins, followed by amination.
Alkylation and Amination to Form the Target Compound
Several methods have been reported for the alkylation of oxetan-3-amine with methylaminoethyl groups:
Nucleophilic substitution reactions : Oxetan-3-amine is reacted with appropriate alkyl halides or tosylates bearing methylaminoethyl moieties under basic conditions. For example, a mixture of oxetan-3-amine and methylaminoethyl halide in the presence of bases such as triethylamine or sodium carbonate in solvents like acetonitrile or N,N-dimethylformamide can afford the desired product.
Microwave-assisted synthesis : Microwave irradiation has been used to accelerate the reaction between oxetan-3-amine and electrophilic alkylating agents at elevated temperatures (e.g., 100 °C) for short reaction times (e.g., 1 hour), improving yields and reducing reaction times.
Use of organic bases : Bases such as N-ethyl-N,N-diisopropylamine or triethylamine facilitate the nucleophilic substitution by deprotonating the amine and promoting the reaction in solvents like ethanol or N-methylpyrrolidinone at reflux or elevated temperatures.
Representative Reaction Conditions and Yields
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of oxetane ring protons and methylaminoethyl substituents.
Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of 144.21 g/mol confirm the molecular formula.
Chromatographic Purity : High-performance liquid chromatography (HPLC) or preparative HPLC is used to assess and purify the compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct alkylation of oxetan-3-amine | Oxetan-3-amine | Methylaminoethyl halides, triethylamine or sodium carbonate | 80-100 °C, solvents like NMP, ethanol, or acetonitrile | Straightforward, moderate to good yields | Requires purification, moderate reaction times |
| Microwave-assisted alkylation | Oxetan-3-amine | Chloromethyl derivatives, sodium carbonate | Microwave, 100 °C, 1 hour | Faster reaction, efficient for small scale | Scale-up may be challenging |
| Multi-step ring expansion and azide reduction | Epoxide precursors | Sodium azide, reducing agents | Multiple steps, low temperature | Access to chiral intermediates | Hazardous azide intermediates, complex process |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Molecular Data
The table below summarizes key structural and molecular characteristics of N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1554560-03-0 | C₆H₁₄N₂O | 130.19 | Methyl, 2-(methylamino)ethyl |
| N-(2-Chlorobenzyl)oxetan-3-amine | 2922390090 | C₁₀H₁₂ClNO | 197.66 | 2-Chlorobenzyl |
| 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine | 1021392-84-6 | C₁₈H₂₂N₂O | 282.39 | Aminomethyl, N,N-dibenzyl |
| 3-(Aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine | 16727-43-8 | C₁₂H₁₈N₂O | 206.29 | Aminomethyl, N-benzyl, N-methyl |
| N-(2-Methoxyethyl)methylamine | Not provided | C₄H₁₁NO | 89.14 | 2-Methoxyethyl, methyl |
Reactivity and Functional Group Analysis
- This compound: The oxetane ring confers rigidity and polarity, while the secondary and tertiary amines enable nucleophilic reactions (e.g., alkylation, acylation). The absence of bulky substituents enhances its solubility and reactivity compared to benzyl- or chlorobenzyl-substituted analogs .
- N-(2-Chlorobenzyl)oxetan-3-amine : The electron-withdrawing chlorine atom on the benzyl group reduces nucleophilicity but increases stability toward oxidation. This compound is favored in agrochemical synthesis, where halogenated aromatics enhance pesticidal activity .
- 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine: The dibenzyl groups introduce steric hindrance, slowing reactions at the amine sites. However, this bulkiness stabilizes intermediates in catalytic processes or peptide coupling reactions .
- Its simpler structure lacks the metabolic resistance of oxetanes but is advantageous in small-molecule drug design .
Biological Activity
N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine is a compound of growing interest in medicinal chemistry due to its unique oxetane ring structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
This compound has the chemical formula and is characterized by an oxetane ring, which contributes to its unique properties. The compound is synthesized through various organic reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, the compound has been observed to influence signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies indicated a significant reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as a therapeutic agent against certain types of cancer .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that modifications to the oxetane ring can enhance its antibacterial properties .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-methyl-N-[2-(methylamino)ethyl]aniline | Aniline derivative | Moderate anticancer activity |
| N-methyl-N-(2-hydroxyethyl)amine | Hydroxy group addition | Limited biological activity |
| N-methyl-N-(2-aminoethyl)amine | Amino group addition | Antimicrobial properties |
This compound stands out due to its oxetane structure, which enhances its reactivity and biological activity compared to other related compounds .
Case Studies
- Breast Cancer Study : A study involving ZR-75-1 breast cancer cells treated with this compound revealed a decrease in H3K23 acetylation levels within 10 minutes of treatment, indicating rapid cellular response mechanisms. The compound demonstrated an IC50 value of 670 nM, showcasing its potential efficacy in targeting specific cancer pathways .
- Antimicrobial Evaluation : In antimicrobial assays, this compound exhibited a significant zone of inhibition against various bacterial strains, outperforming several standard antibiotics in terms of efficacy .
Q & A
Q. What are the optimal synthetic routes for N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine, and how can reaction conditions be tailored to improve yield?
The synthesis of oxetan-3-amine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like N-(2-methoxybenzyl)oxetan-3-amine are synthesized via intramolecular cyclization of epoxide precursors under basic conditions (e.g., sodium hydride or potassium carbonate) . To optimize yield:
- Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Control temperature (20–60°C) to minimize side reactions like over-alkylation.
- Monitor reaction progress via TLC or HPLC to isolate the product before degradation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify methylene groups in the oxetane ring (δ 3.5–4.5 ppm) and amine protons (δ 1.5–2.5 ppm). NOESY can confirm spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₇H₁₇N₂O) and detects fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for N–H (~3300 cm⁻¹) and C–O (~1100 cm⁻¹) confirm functional groups .
Q. How does the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?
The oxetane’s strained four-membered ring enhances reactivity compared to larger cyclic ethers (e.g., tetrahydrofuran). The ring-opening under acidic or basic conditions generates intermediates for further functionalization. For example, oxetan-3-amines react with electrophiles (e.g., benzyl halides) to form N-alkylated derivatives, a strategy used in drug candidate synthesis .
Q. What computational methods are suitable for predicting the compound’s solubility and partition coefficient (logP)?
- Molecular Dynamics (MD) Simulations : Model solvation shells in water and organic solvents.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding capacity.
- QSAR Models : Use descriptors like topological polar surface area (TPSA) to estimate logP. Experimental validation via shake-flask methods is recommended .
Q. How can impurities arising from synthesis be identified and quantified?
- HPLC-MS : Detect trace impurities (e.g., unreacted amines or byproducts) with a C18 column and acetonitrile/water gradient.
- GC-MS : Analyze volatile impurities using a DB-5 column.
- NMR with Spiking : Compare spectra with spiked reference standards to confirm impurity identity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s bioactivity?
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing methyl with trifluoromethyl) and test against biological targets (e.g., kinases or GPCRs) .
- Pharmacophore Mapping : Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to identify critical binding interactions.
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays or cell viability models .
Q. What strategies resolve contradictions in reported biological activity data for oxetan-3-amine derivatives?
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., assay conditions or cell lines).
- Dose-Response Curves : Confirm activity across a concentration range to rule out false positives.
- Orthogonal Assays : Validate results using unrelated techniques (e.g., SPR for binding affinity and fluorescence polarization for enzymatic activity) .
Q. How does the compound’s stereochemistry impact its interaction with chiral biological targets?
Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative stress?
Q. How can the compound be integrated into polymer or metal-organic framework (MOF) design for catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
